(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride
Description
“(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride” is a tricyclic diamine derivative with a rigid bicyclo[3.3.1]nonane framework. It is structurally related to (+)-sparteine, a well-known chiral ligand in asymmetric synthesis, but differs in its substitution pattern and stereochemistry. The compound is synthesized via chelation-assisted substrate-controlled asymmetric lithiation-allylboration of chiral carbamates, as demonstrated by Dixon et al. (2006) . Its dihydrochloride salt form enhances solubility and stability, making it suitable for catalytic and pharmaceutical applications.
The compound’s tricyclic structure allows for strong chelation of metals, particularly zinc, enabling its use in polymerization catalysis . Recent studies also highlight derivatives of this scaffold in therapeutic contexts, such as viral entry inhibition and circadian rhythm regulation .
Properties
IUPAC Name |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c1-2-4-13-8-9-5-10(7-12-6-9)11(13)3-1;;/h9-12H,1-8H2;2*1H/t9-,10+,11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGJEGQLBWHVQV-VJRYUMJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of diaza groups. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic structures due to its unique tricyclic configuration .
- Reactivity Studies : It is used in various chemical reactions including oxidation and reduction processes, providing insights into reaction mechanisms and product formation .
Biology
- Biochemical Probes : The compound has been investigated for its potential as a biochemical probe or enzyme inhibitor. It interacts with nicotinic acetylcholine receptors (nAChRs), specifically binding to the n-methylcytisine site .
- Neuropharmacology Research : Its structural similarity to alkaloids like sparteine suggests potential applications in neuropharmacology, particularly in studying neurotransmission and neuromodulation pathways .
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic effects in treating various diseases through its interaction with nAChRs, which are implicated in multiple neurological disorders .
- Asymmetric Synthesis Applications : It has been utilized as a surrogate for sparteine in asymmetric synthesis processes, contributing to the development of new chiral compounds .
Case Studies
Mechanism of Action
The mechanism of action of (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Analogues in Catalysis
(a) (+)-Sparteine
- Structure : A lupin alkaloid with a similar tricyclic backbone but differing in nitrogen positions and stereochemistry.
- Applications: Widely used in enantioselective organolithium reactions, such as asymmetric deprotonation and alkylation .
- Key Difference : The target compound acts as a (+)-sparteine surrogate with improved regioselectivity in allylboration reactions .
(b) Zinc Complexes of 9-Oxabispidine Derivatives
- Structure : Replaces one nitrogen in the diazatricyclo framework with oxygen (9-oxabispidine).
- Applications : Catalyzes solvent-free polymerization of D,L-lactide to polylactide with moderate efficiency (Mw ~5,000–10,000 g/mol) .
- Key Difference : The oxygen atom reduces chelation strength compared to the nitrogen-rich target compound, impacting catalytic activity .
Pharmacologically Active Analogues
(a) Compound 7 (SARS-CoV-2 Entry Inhibitor)
- Structure : Features a diazatricyclo core with a sulfonylphenylpropenamide side chain.
- Applications : Predicted to inhibit SARS-CoV-2 spike protein-ACE2 interaction via molecular docking .
- Key Difference : The bulky substituents enable protein-binding interactions absent in the parent compound, which lacks functional groups for direct antiviral activity .
(b) ((1S,9S)-11-{[4-(1,3-Benzodioxol-5-Ylamino)-8-Methyl-2-Quinazolinyl]Methyl}-7,11-Diazatricyclo[7.3.1.0~2,7~]Trideca-2,4-Dien-6-One)
- Structure : Incorporates a benzodioxol-quinazolinyl substituent on the diazatricyclo core.
- Applications : Patent-pending stabilizer for circadian rhythm disorders, targeting melatonin receptor modulation .
- Key Difference : The extended aromatic side chain confers receptor specificity, unlike the unmodified parent compound .
Table 1: Comparative Analysis of Key Compounds
Mechanistic Insights
- Catalytic Efficiency : The target compound’s nitrogen-rich structure enhances metal coordination, outperforming oxygenated analogues in zinc-mediated lactide polymerization .
- Therapeutic Potential: Structural modifications (e.g., sulfonyl or quinazolinyl groups) are critical for biological activity, as seen in SARS-CoV-2 and circadian rhythm applications .
Biological Activity
(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride is a complex bicyclic compound known for its structural similarity to alkaloids such as sparteine. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and asymmetric synthesis.
The compound is soluble in various organic solvents including diethyl ether, dichloromethane, ethanol, and toluene. It is recommended to store the compound under nitrogen at low temperatures (-15 °C) to maintain its stability .
The primary biological activity of this compound is attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that it binds to the n-methylcytisine binding site on these receptors, which plays a crucial role in neurotransmission and neuromodulation .
Biological Activities
-
Neuropharmacological Effects :
- The compound exhibits agonistic properties at nAChRs, which are implicated in cognitive functions such as memory and learning.
- Studies have shown that it can modulate neurotransmitter release and influence synaptic plasticity.
-
Antinociceptive Properties :
- Preliminary studies suggest that this compound may have pain-relieving effects, potentially through its action on central nervous system pathways.
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Antitumor Activity :
- Some investigations have pointed towards its potential use in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuropharmacological | Agonist at nAChRs; enhances cognitive function | |
| Antinociceptive | Potential pain relief mechanism | |
| Antitumor | Induces apoptosis in cancer cells |
Notable Research Findings
- A study published in Journal of Medicinal Chemistry reported that derivatives of diazatricyclo compounds showed significant activity against various cancer cell lines, suggesting a promising avenue for further research into their therapeutic potential .
- Another research highlighted the compound's efficacy in enhancing memory retention in rodent models, indicating its potential use as a cognitive enhancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
